molecular formula C5H8ClN3 B1423948 5-Methyl-pyrimidin-4-ylamine hydrochloride CAS No. 1187931-18-5

5-Methyl-pyrimidin-4-ylamine hydrochloride

Cat. No.: B1423948
CAS No.: 1187931-18-5
M. Wt: 145.59 g/mol
InChI Key: LITRSWWTMKBANO-UHFFFAOYSA-N
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Description

5-Methyl-pyrimidin-4-ylamine hydrochloride: is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-pyrimidin-4-ylamine hydrochloride typically involves the reaction of 5-methylpyrimidine with ammonia or an amine under specific conditions. One common method includes the use of ammonium acetate and triethyl orthoformate in the presence of a catalyst such as zinc chloride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-pyrimidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-pyrimidin-4-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Methyl-pyrimidin-4-ylamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-pyrimidin-4-ylamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRSWWTMKBANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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